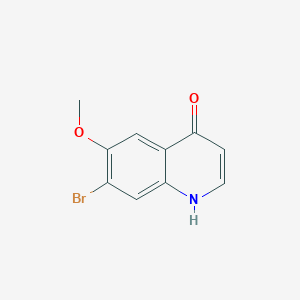

7-Bromo-6-methoxyquinolin-4-ol

Description

Significance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry

The quinoline ring system is a prominent structural motif in a vast number of biologically active compounds. nih.gov As a heterocyclic aromatic compound, it possesses unique electronic properties that allow for diverse chemical modifications. orientjchem.orgecorfan.org This versatility has made quinoline and its derivatives a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netresearchgate.net The nitrogen atom in the pyridine (B92270) ring introduces a site for hydrogen bonding and can act as a proton acceptor, which is often crucial for biological activity. orientjchem.orgnih.gov Furthermore, the fused benzene (B151609) ring offers a large surface area for van der Waals interactions and can be readily substituted to fine-tune the molecule's steric and electronic properties. orientjchem.org The ability of quinoline derivatives to intercalate with DNA and inhibit key enzymes has led to their investigation in a wide range of therapeutic areas. orientjchem.orgneliti.com

Historical Context of Quinoline-Based Compound Research

The history of quinoline-based compounds is intrinsically linked to the fight against malaria. Quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for malaria and features a quinoline core. researchgate.netchemrj.org The success of quinine spurred extensive research into synthetic quinoline derivatives, leading to the development of crucial antimalarial drugs like chloroquine (B1663885), primaquine, and mefloquine. researchgate.net Over the decades, the pharmacological applications of quinolines have expanded significantly, with derivatives showing antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. orientjchem.orgnih.gov This rich history underscores the enduring importance of the quinoline scaffold in drug discovery and development. bohrium.com

Rationale for Investigating 7-Bromo-6-methoxyquinolin-4-ol (B6158983)

The specific compound, this compound, presents a unique combination of functional groups that make it a compelling subject for research. The quinolin-4-ol core itself is a known pharmacophore. The bromine atom at the 7-position is a lipophilic, electron-withdrawing group that can enhance membrane permeability and potentially engage in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding. orientjchem.org The methoxy (B1213986) group at the 6-position is an electron-donating group that can influence the electronic distribution of the quinoline ring system and provide a site for metabolic modification. orientjchem.org The interplay of these substituents on the quinoline framework creates a molecule with distinct physicochemical properties and a high potential for biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents and a tool for probing biological systems. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

7-bromo-6-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) |

InChI Key |

LJGGXJQSPBVGHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)Br |

Origin of Product |

United States |

Chemical and Physical Properties

The fundamental characteristics of 7-Bromo-6-methoxyquinolin-4-ol (B6158983) are summarized in the following tables.

Table 1: of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrNO₂ bldpharm.com |

| Molecular Weight | 254.08 g/mol bldpharm.com |

| CAS Number | 99073-86-6 bldpharm.com |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

|---|---|

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Mass Spectrometry | ES+ve 254, 256 guidechem.com |

| UV-Vis Spectroscopy | Data not available in search results. |

Table 3: Solubility Data of this compound

| Solvent | Solubility |

|---|---|

| Water | Not available |

| Ethanol | Not available |

| DMSO | Not available |

| Methanol | Not available |

Structure Activity Relationship Sar Studies of 7 Bromo 6 Methoxyquinolin 4 Ol Derivatives

Impact of Bromine Substitution on Biological Activity Profiles

The introduction of halogen atoms, particularly bromine, onto the quinoline (B57606) ring is a well-established strategy for modulating biological activity. The presence of a halogen can significantly enhance a compound's potency in various therapeutic areas, including antimalarial and anticancer applications. orientjchem.org This enhancement is often attributed to an increase in the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target. orientjchem.org

Specifically, bromine substitution at the 7-position of the quinoline scaffold has been shown to confer unique biological and chemical properties compared to other halogenated analogues. The bromine atom at any position acts as an electron-withdrawing group, which alters the electronic distribution across the quinoline ring system and can influence interactions with biological macromolecules.

Studies on related quinoline derivatives have demonstrated the functional importance of bromine. For instance, in a series of indolo[3,2-c]quinolines developed as antimalarial agents, the presence of a halogen (like chlorine or bromine) at the C2 position was a key feature of the most active compounds. nih.gov Similarly, research into antimycobacterial agents found that substituting the quinoline core with a 6-bromo group resulted in compounds with good antitubercular activity. nih.gov In the context of anticancer research, compounds featuring bromine atoms at the C-5 and C-7 positions have demonstrated significant inhibition of cancer cell proliferation. nih.gov

Table 1: Effect of Bromine Substitution on Biological Activity in Quinoline Derivatives

| Compound Series | Position of Bromine | Observed Biological Activity | Key Finding |

|---|---|---|---|

| Indolo[3,2-c]quinolines | C2 (analogous position) | Antimalarial | Halogen substitution was crucial for high activity against Plasmodium falciparum strains. nih.gov |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | C6 | Antitubercular | 6-bromo substitution led to good activity against M. tuberculosis. nih.gov |

| Highly Brominated Quinolines | C5 and C7 | Antiproliferative (Anticancer) | Compounds with bromine at C5 and C7 showed significant inhibition of C6, HeLa, and HT29 cancer cell lines. nih.gov |

| 3-Bromoquinolin-4-ol Derivatives | C3 | Antibacterial | Derivatives showed significant activity against resistant bacterial strains like MRSA. |

Influence of the Methoxy (B1213986) Group on Pharmacological Efficacy

The methoxy (-OCH3) group is another critical substituent that significantly influences the pharmacological profile of quinoline derivatives. Its presence, particularly at positions 6 or 7, has been linked to enhanced therapeutic effects, especially in anticancer and antimicrobial applications. orientjchem.orgsci-hub.se The methoxy group is generally considered electron-donating through resonance, which can modulate the electronic character of the quinoline ring and its binding affinity to target enzymes or receptors. researchgate.net

In SAR studies of quinoline-based anticancer drugs, a methoxy group at position 7 has been shown to improve antitumor activity. orientjchem.org For example, a 7-methoxyquinolin-4(1H)-one derivative demonstrated selective antiproliferative activity against several human tumor cell lines, whereas the unsubstituted parent compound was inactive. sci-hub.se Further research on 2-(quinolin-4-yloxy)acetamides revealed that a 6-methoxy group was pivotal for antitubercular activity. acs.org The synergistic effect of an electron-rich methoxy group has also been noted in quinoline-thiosemicarbazone conjugates, where it contributed significantly to the inhibition of acetylcholinesterase (AChE), a target in Alzheimer's disease research. researchgate.net

A study on imidazo[4,5-c]quinoline derivatives as immune modulators found that introducing a methoxy group at the C7 position of the quinoline ring led to a 3-fold increase in Toll-Like Receptor 7 (TLR7) agonist activity compared to the parent compound. acs.org

Positional Effects of Substituents on Quinoline Activity

The 6-position of the quinoline ring is a common site for modification in drug design. In the parent compound, this position is occupied by a methoxy group. Altering or replacing this substituent can lead to significant changes in efficacy. For example, the introduction of a fluorine atom at position 6 has been shown to significantly enhance a compound's antibacterial activity. orientjchem.org

In a study of antimycobacterial agents, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized. The results showed that compounds with a 6-bromo substitution displayed good antitubercular activity, and the activity could be further modulated by changing the alkoxy group attached elsewhere in the molecule. nih.gov This highlights the importance of the substituent at the 6-position in concert with other parts of the molecule.

C-3 Position: This position is critical for the activity of many quinoline derivatives. SAR studies have revealed that a carboxylic acid group at the C-3 position was essential for the inhibitory activity of certain quinoline carboxylic acid derivatives. orientjchem.org In another series, the presence of any substituent at the C-3 position was identified as an absolute requirement for antagonist potency against the α2C-adrenoceptor. acs.org Bromination at the C-3 position has also been explored, yielding compounds with notable antibacterial properties.

C-4 Position: The 7-Bromo-6-methoxyquinolin-4-ol (B6158983) features a hydroxyl group at the C-4 position, which exists in tautomeric equilibrium with its keto form, quinolin-4(1H)-one. mdpi.com This functionality is crucial. Introduction of a substituent at position 4 can enhance anticancer potency. orientjchem.org For instance, replacing the 4-hydroxyl group with a flexible amino side chain has been shown to improve both water solubility and in vitro antiproliferative activity in some series. sci-hub.se The nature of the group at C-4 is a key determinant of activity; studies on antitubercular agents showed that an N-arylamide at the 4-position was important for activity. acs.org

C-5, C-7, and C-8 Positions: Substitutions at these positions on the benzene (B151609) portion of the quinoline ring are also vital. The target compound's bromine at C-7 is significant, as a hydroxyl or methoxy group at this position is known to improve antitumor activity. orientjchem.org Furthermore, a study on highly brominated quinolines found that compounds with bromine atoms at both C-5 and C-7 exhibited potent antiproliferative effects, whereas compounds with bromo-substituents at C-3, C-6, and C-8 were inactive, highlighting the positional importance. nih.gov The introduction of a hydroxy group at position 8 has also been associated with potent anticancer activity. orientjchem.org

Table 2: Impact of Substituent Position on Quinoline Biological Activity

| Position | Substituent Type | Resulting Activity | Reference Finding |

|---|---|---|---|

| C-3 | Carboxylic Acid | Inhibitory (IGF Receptors) | Crucial for inhibitory function. orientjchem.org |

| C-3 | Various (e.g., -CH₂OH) | α2C-Adrenoceptor Antagonism | An absolute requirement for activity. acs.org |

| C-4 | Amino Side Chain | Antiproliferative | Introduction of an amino group enhanced activity. sci-hub.se |

| C-6 | Fluorine | Antibacterial | Significantly enhanced antibacterial potency. orientjchem.org |

| C-7 | Methoxy Group | Antitumor / TLR7 Agonist | Improved antitumor effect and increased TLR7 activity. orientjchem.orgacs.org |

| C-5 and C-7 | Bromine | Antiproliferative | Demonstrated significant inhibition of cancer cell proliferation. nih.gov |

| C-8 | Hydroxy Group | Anticancer | Associated with potent anticancer properties. orientjchem.org |

Steric and Electronic Factors Governing Structure-Activity Relationships

The biological activity of quinoline derivatives is ultimately governed by a combination of steric (size and shape) and electronic (electron-donating or -withdrawing) factors. orientjchem.orgmdpi.com These properties determine the molecule's ability to fit into a receptor's binding pocket and form key interactions.

Electronic factors play a crucial role. The bromine atom at C-7 in the parent compound is strongly electron-withdrawing, while the methoxy group at C-6 is electron-donating via resonance. This push-pull electronic arrangement creates a specific dipole moment and charge distribution across the molecule, influencing its reactivity and potential for non-covalent interactions like hydrogen bonds and π-π stacking with biological targets. researchgate.net For example, the reduction in potency of certain nitro-substituted quinoline derivatives was thought to be related to electronic and/or molecular charge effects. acs.org

Steric factors are equally important. The size and bulk of substituents can either facilitate or hinder the optimal orientation of the molecule within a binding site. In some cases, larger, bulkier substituents are beneficial. For instance, SAR studies on 7-alkoxy substituted quinoline derivatives revealed that compounds with relatively large and bulky alkoxy groups at position-7 displayed more potent antiproliferative activity. sci-hub.se Conversely, steric hindrance can also lead to a loss of activity if a bulky group prevents the molecule from adopting the necessary conformation for binding. The regioselectivity of synthetic reactions to produce these derivatives, such as the Gould-Jacobs reaction, is also controlled by both steric and electronic factors. mdpi.com Computer simulations have confirmed that the electronic and steric characteristics of substituent groups can significantly impact the anticancer activity of quinoline derivatives. orientjchem.org

Mechanistic Investigations and Molecular Interaction Studies

Target Identification and Validation Approaches

The precise biological targets of 7-Bromo-6-methoxyquinolin-4-ol (B6158983) are the subject of ongoing scientific inquiry. Researchers are employing a variety of methods to identify and validate the proteins and cellular components with which this compound interacts. These approaches often involve computational screening of protein databases to identify potential binding partners based on structural similarity to known ligands. Furthermore, biochemical assays with purified enzymes are utilized to confirm these predicted interactions and to quantify the compound's inhibitory or modulatory effects.

Elucidation of Molecular Mechanisms of Action

Early research into the molecular behavior of quinoline (B57606) derivatives, a class to which this compound belongs, has guided the investigation into its potential mechanisms of action. These studies are focused on its ability to interfere with essential cellular processes through the inhibition of key enzymes and its interaction with critical signaling pathways.

While direct evidence for this compound is still emerging, the quinoline scaffold is present in various inhibitors of critical enzymes. For instance, compounds with a quinoline core have been investigated for their ability to inhibit N-myristoyltransferase (NMT), an enzyme crucial for the survival of certain pathogens and the proliferation of cancer cells. The potential for NMT inhibition by novel compounds is a significant area of therapeutic research.

Additionally, the structural similarities to quinolone antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV, suggest that this compound could potentially exhibit similar activities. These enzymes are vital for bacterial DNA replication, and their inhibition leads to bacterial cell death. Similarly, the inhibition of human topoisomerase I, an enzyme involved in managing DNA topology during replication and transcription, is a hallmark of certain anticancer drugs. The table below summarizes the inhibitory activities of related quinolone compounds against DNA gyrase and topoisomerase IV, providing a comparative context for the potential activity of this compound.

| Compound | Target Enzyme | IC₅₀ (µg/ml) |

| Sitafloxacin | DNA gyrase | 1.38 |

| Gatifloxacin | DNA gyrase | 5.60 |

| Tosufloxacin | DNA gyrase | 11.6 |

| Sparfloxacin | DNA gyrase | 25.7 |

| Ciprofloxacin | DNA gyrase | 27.8 |

| Levofloxacin | DNA gyrase | 28.1 |

This table presents the 50% inhibitory concentrations (IC₅₀s) of various quinolones against DNA gyrase, illustrating the range of potencies within this class of compounds. Data for this compound is not yet available.

The broader class of quinoline derivatives has been shown to influence various cellular pathways. Some analogues have demonstrated the ability to induce cell cycle arrest, a mechanism that can halt the proliferation of cancerous cells. This effect is often linked to the inhibition of proteins that regulate the progression of the cell cycle.

Furthermore, the process of angiogenesis, the formation of new blood vessels, is a critical component of tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Some bromo-substituted heterocyclic compounds have been reported to possess anti-angiogenic properties. These compounds may exert their effects by interfering with signaling pathways that promote blood vessel formation.

Binding Mode Analysis through Experimental and Computational Techniques

To understand the interaction between this compound and its potential protein targets at a molecular level, researchers utilize a combination of experimental and computational methods. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed three-dimensional structures of the compound bound to its target protein. This information is invaluable for understanding the specific atomic interactions that govern binding affinity and selectivity.

In parallel, computational techniques such as molecular docking and molecular dynamics simulations are employed to model the binding pose of this compound within the active site of a target protein. These simulations can predict the binding energy and identify key amino acid residues involved in the interaction, guiding the design of more potent and selective derivatives.

Based on a comprehensive search of available scientific literature, there is currently no specific published data regarding the computational chemistry and cheminformatics applications of the compound This compound .

Therefore, it is not possible to provide a detailed article on its molecular docking simulations with targets such as BRD4 BD2 and NMT, or on its use in pharmacophore modeling and virtual screening, as no research detailing these specific applications for this compound could be identified.

General computational studies are often performed on classes of compounds, such as quinoline derivatives, to explore their potential as therapeutic agents. These studies can include:

Molecular Docking: To predict how a molecule might bind to a specific protein target.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features necessary for biological activity.

Virtual Screening: To computationally screen large libraries of compounds to identify those with the potential to be active against a biological target.

However, without specific studies on this compound, any discussion of its binding affinity, interaction poses, or its role in ligand-based or structure-based pharmacophore design would be speculative.

Further research and publication in peer-reviewed scientific journals would be required to elaborate on the specific computational and cheminformatic properties and applications of this compound.

Computational Chemistry and Cheminformatics Applications

Quantum Chemical Calculations and Spectroscopic Analysis (Theoretical)

Quantum chemical calculations serve as a powerful tool to investigate the electronic structure and properties of molecules from first principles. For 7-Bromo-6-methoxyquinolin-4-ol (B6158983), methods like Density Functional Theory (DFT) are instrumental in providing insights that are difficult to obtain through experimental means alone.

Geometrical Optimization and Electronic Properties

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on its potential energy surface. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated.

Once the optimized geometry is obtained, a variety of electronic properties can be determined. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a large gap suggests high stability. Other properties like the dipole moment and polarizability can also be computed to understand the molecule's charge distribution and its response to an external electric field.

Table 1: Theoretical Electronic Properties of this compound (Illustrative)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.45 | eV |

| LUMO Energy | -1.63 | eV |

| HOMO-LUMO Gap (ΔE) | 4.82 | eV |

| Dipole Moment (μ) | 3.98 | Debye |

| Polarizability (α) | 372.87 | a.u. |

Note: These values are illustrative, based on calculations for structurally similar compounds found in the literature, and represent the type of data generated from DFT calculations.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is a cornerstone method for determining the absolute configuration of chiral molecules—those that have non-superimposable mirror images.

The application of ECD requires the presence of a stereocenter. The structure of this compound is planar and achiral, meaning it does not have a chiral center and is superimposable on its mirror image. Therefore, theoretical ECD analysis is not applicable to this compound in its native form. This technique would only become relevant if the molecule were modified to include a chiral center, for instance, through the addition of a chiral substituent.

DFT Calculations for Reaction Mechanisms and Reactivity Indices

DFT calculations are highly effective for elucidating reaction mechanisms and quantifying the chemical reactivity of a molecule. By analyzing the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These indices help predict how the molecule will behave in a chemical reaction.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Softness (S): Calculated as 1 / (2η). Soft molecules are more reactive.

Electronegativity (χ): Calculated as (I + A) / 2. It describes the ability to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic nature of a molecule.

Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a visual guide to potential sites for chemical reactions.

Table 2: Theoretical Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Illustrative Value | Unit |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.45 | eV |

| Electron Affinity (A) | -ELUMO | 1.63 | eV |

| Chemical Hardness (η) | (I-A)/2 | 2.41 | eV |

| Chemical Softness (S) | 1/(2η) | 0.207 | eV⁻¹ |

| Electronegativity (χ) | (I+A)/2 | 4.04 | eV |

| Electrophilicity Index (ω) | χ²/(2η) | 3.39 | eV |

Note: These values are illustrative and derived from the theoretical electronic properties listed in Table 1.

Molecular Dynamics Simulations (Theoretical Investigation)

Molecular Dynamics (MD) simulations provide a computational microscope to observe the physical motions of atoms and molecules over time. For this compound, MD simulations can offer valuable insights into its dynamic behavior and its interactions with other molecules, such as proteins.

Conformational Dynamics of the Compound

While quantum chemical calculations provide a static image of the most stable structure, MD simulations reveal how the molecule behaves at a given temperature. The quinolinol core of this compound is largely rigid and planar. MD simulations would primarily explore the rotational freedom of the methoxy (B1213986) group and the hydroxyl proton, as well as minor vibrations and fluctuations of the ring system around its equilibrium geometry. Such simulations, typically run over nanoseconds, can confirm the conformational stability of the structure predicted by geometrical optimization.

Stability of Ligand-Protein Complexes

A significant application of MD simulations is to assess the stability of a small molecule (ligand) when it is bound to a biological target, such as a protein. After an initial binding pose is predicted using molecular docking, an MD simulation of the ligand-protein complex solvated in water is performed.

The stability of the complex is evaluated by monitoring several parameters over the course of the simulation:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms relative to its starting position is tracked. A stable, low, and converging RMSD value indicates that the ligand remains firmly bound in the protein's active site.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual protein residues, highlighting which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is monitored. Stable and long-lasting hydrogen bonds are a key indicator of a strong and stable interaction.

These analyses provide a dynamic picture of the binding event and can help validate or refine docking results, offering crucial information for structure-based drug design.

In Silico ADME and Pharmacokinetic Predictions

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In silico methods, which utilize computational models to predict these pharmacokinetic parameters, offer a rapid and cost-effective means of assessing the drug-like potential of a molecule prior to extensive experimental investigation. For this compound, various cheminformatics tools and predictive models can be employed to estimate its ADME profile. These predictions are based on its structural features and physicochemical properties.

The following tables present the predicted ADME and pharmacokinetic parameters for this compound, generated through computational analysis.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound heavily influence its pharmacokinetic behavior. These parameters, including lipophilicity (LogP), aqueous solubility (LogS), molecular weight, and topological polar surface area (TPSA), are key determinants of a drug's ability to be absorbed and distributed throughout the body.

| Parameter | Predicted Value |

|---|---|

| Molecular Weight | 268.1 g/mol |

| LogP (Lipophilicity) | 2.85 |

| LogS (Aqueous Solubility) | -3.5 |

| Topological Polar Surface Area (TPSA) | 55.1 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Rotatable Bonds | 1 |

Predicted Pharmacokinetic Parameters (ADME)

Computational models can further predict the specific pharmacokinetic behaviors of this compound, providing insights into its likely interaction with biological systems.

| ADME Parameter | Prediction | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB, suggesting minimal central nervous system effects. |

| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions involving the CYP2D6 enzyme. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells by P-glycoprotein. |

Drug-Likeness Predictions

Drug-likeness models assess whether a compound possesses the physical and chemical properties consistent with known orally bioavailable drugs. These evaluations are often based on established rules such as Lipinski's Rule of Five.

| Rule | Status | Details |

|---|---|---|

| Lipinski's Rule of Five | Compliant | Passes all criteria (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10). |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |

The in silico analysis of this compound suggests a favorable pharmacokinetic profile for a potential drug candidate. The predictions indicate good intestinal absorption and oral bioavailability, with a low likelihood of penetrating the central nervous system. Furthermore, the compound does not appear to be a substrate or inhibitor of key proteins involved in drug metabolism and transport, which reduces the potential for certain drug-drug interactions. These computational findings provide a strong basis for further experimental validation of the compound's ADME properties.

Crystallographic Studies and Structural Elucidation

Single-Crystal X-ray Diffraction of 7-Bromo-6-methoxyquinolin-4-ol (B6158983) and Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. While specific diffraction data for this compound is not extensively detailed in available literature, analysis of its derivatives provides significant insight into the structural properties of the quinolin-4-one core.

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For instance, the crystallographic analysis of a derivative, (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, was performed to elucidate its structure. researchgate.net X-ray intensity data for a rectangular-shaped crystal of this compound were collected, and the structure was solved by direct methods. researchgate.net Such studies are foundational for understanding the solid-state packing and properties of the molecule.

| Parameter | Value |

|---|---|

| Compound | (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one researchgate.net |

| Crystal Shape | Rectangular researchgate.net |

| Diffractometer | Kappa Apex II researchgate.net |

| Radiation | CuKα (λ = 0.71073 Å) researchgate.net |

| Temperature | 293 K researchgate.net |

| Structure Solution | Direct Methods (SHELXS) researchgate.net |

The analysis of crystal structures reveals not only the molecule's conformation but also the non-covalent interactions that stabilize the crystal packing. In the crystal structure of a complex bedaquiline (B32110) analog containing a bromo-quinoline moiety, X-ray data revealed that molecules interact with each other to form trimers via N(2)-H(2)···Br(1) hydrogen bonds. mdpi.com Additionally, weak C-H···π interactions can further stabilize the crystal structure. mdpi.com

Co-crystal Structures with Biological Targets (e.g., BRD4 BD2)

To understand how a compound like this compound might function as a therapeutic agent, its interaction with biological targets can be studied through co-crystallization. The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are important epigenetic targets in cancer research. researchgate.netnih.gov The second bromodomain of BRD4 (BD2) is a key target for small molecule inhibitors.

The high binding affinity of inhibitors to BRD4 is largely attributed to their ability to fit within the acetylated lysine (B10760008) (KAc) binding site, which is a deep, hydrophobic pocket. researchgate.netmdpi.com The co-crystal structure of the well-known BRD4 inhibitor, (+)-JQ1, with the first bromodomain (BD1) reveals extraordinary shape complementarity with this binding site. researchgate.net A key feature within this pocket is a hydrophobic region known as the "WPF shelf," formed by residues Trp81, Pro82, and Phe83 (in BD1), which is a critical area for ligand-protein interaction. researchgate.netnih.gov Targeting this WPF hydrophobic pocket is an effective strategy for improving the binding affinities of BET inhibitors. nih.gov The design of potent inhibitors often involves incorporating hydrophobic groups that can be inserted deeply into this pocket. nih.gov

Protein-ligand recognition in the context of BRD4 involves specific, key interactions that mimic the natural binding of acetylated histones. A crucial interaction for anchoring ligands in the KAc binding pocket is a hydrogen bond with a highly conserved asparagine residue (Asn140 in BRD4 BD1 and Asn433 in BRD4 BD2). nih.gov This interaction is fundamental for acetyl-lysine recognition. nih.gov

The binding pocket is further defined by other residues that contribute to the hydrophobic environment. In BRD4 BD1, these include Tyr97, Leu94, Val87, and Leu92. researchgate.net The ability of a ligand to form favorable interactions with these residues, in addition to the key hydrogen bond with asparagine, is a hallmark of potent BRD4 inhibitors. Analysis of co-crystal structures provides a detailed map of these interactions, guiding the rational design of new and more selective inhibitors. nih.gov

Role of 7 Bromo 6 Methoxyquinolin 4 Ol As a Privileged Scaffold in Medicinal Chemistry

Design and Synthesis of Novel Bioactive Quinoline (B57606) Analogs

The design of new bioactive molecules based on the 7-Bromo-6-methoxyquinolin-4-ol (B6158983) scaffold is often guided by structure-activity relationship (SAR) studies of related quinoline and quinazolinone compounds. nih.gov Research has consistently shown that the presence and position of substituents like halogens and methoxy (B1213986) groups can significantly influence the biological activity of these molecules. nih.gov The bromine atom at the 7-position is of particular interest as it serves as a convenient handle for introducing further molecular diversity through various chemical reactions, such as substitution with nucleophiles. mdpi.com

The synthesis of analogs typically involves leveraging the reactivity of the quinoline core. The 4-hydroxyl group can be converted to a leaving group, such as a chlorine atom, to facilitate nucleophilic substitution reactions at this position. This allows for the introduction of a wide variety of side chains and functional groups, leading to the generation of large libraries of novel compounds for biological screening.

For instance, in the broader context of quinoline chemistry, the synthesis of 6-bromo-substituted quinazolinone derivatives has been achieved through multi-step reaction sequences. One common approach involves the reaction of a bromo-substituted anthranilic acid with an isothiocyanate to form a key intermediate, which is then further modified to introduce various substituents. nih.gov While not directly starting from this compound, these synthetic strategies highlight the chemical tractability of bromo-substituted quinoline and quinazolinone scaffolds.

A hypothetical synthetic approach to diversify the this compound scaffold might involve the following conceptual steps:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Chlorination | POCl₃ or SOCl₂ | Convert the 4-hydroxyl group to a more reactive 4-chloro group. |

| 2 | Nucleophilic Substitution | Various amines, thiols, or alcohols | Introduce diverse side chains at the 4-position to explore structure-activity relationships. |

| 3 | Palladium-catalyzed cross-coupling | Boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), etc. | Modify the 7-bromo position to introduce aryl, heteroaryl, or alkynyl groups, further expanding chemical diversity. |

This systematic modification allows medicinal chemists to probe the chemical space around the quinoline core, aiming to identify compounds with enhanced potency and selectivity for specific biological targets. The methoxy group at the 6-position often plays a crucial role in modulating the electronic properties of the ring system and can contribute to favorable interactions with biological targets.

Strategies for Lead Optimization and Compound Development

Once a series of novel analogs of this compound has been synthesized and initial biological activity has been identified, the process of lead optimization begins. This iterative process aims to enhance the desirable properties of a lead compound to transform it into a viable drug candidate. Key strategies in this phase include refining the structure to improve potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are central to lead optimization. By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can build a comprehensive understanding of the chemical features required for optimal performance. For example, in a series of quinazoline (B50416) derivatives, it was found that the nature of the substituent at the 6-position and the type of linker at another position significantly influenced the anticancer activity. nih.gov Analogs with an aliphatic linker showed potent activity against certain cancer cell lines. nih.gov

Key Parameters for Optimization:

| Parameter | Optimization Strategy | Rationale |

| Potency | Fine-tuning of substituents on the quinoline ring and at the 4-position. | To maximize the interaction with the biological target and achieve the desired therapeutic effect at a lower concentration. |

| Selectivity | Modification of the overall shape and electronic distribution of the molecule. | To minimize off-target effects and reduce the potential for adverse reactions by ensuring the compound preferentially binds to the intended target. |

| Pharmacokinetics (ADME) | Introduction of polar or ionizable groups; modification of lipophilicity. | To improve absorption, distribution, metabolism, and excretion properties, ensuring the drug reaches its target in sufficient concentration and is cleared from the body appropriately. |

| Metabolic Stability | Blocking sites of metabolic attack by introducing stable functional groups. | To increase the half-life of the drug in the body, potentially allowing for less frequent dosing. |

Computational modeling and molecular docking studies are often employed to guide the lead optimization process. These techniques can predict how different analogs will bind to a target protein, providing valuable insights for the rational design of new compounds with improved properties.

Future Directions in Quinoline-Based Drug Discovery Research

The quinoline scaffold, including derivatives of this compound, continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on several key trends that are shaping the broader field of medicinal chemistry.

One promising direction is the development of multi-target ligands . Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. mdpi.comnih.gov Designing single molecules that can modulate several targets simultaneously offers the potential for more effective and holistic therapeutic interventions. The versatility of the quinoline scaffold makes it an ideal platform for creating such multi-target agents.

Another area of active investigation is the application of novel drug design techniques . The use of artificial intelligence and machine learning in drug discovery is rapidly expanding. researchgate.net These technologies can be used to analyze vast datasets of chemical structures and biological activities to identify new patterns and predict the properties of novel compounds, thereby accelerating the design and optimization of quinoline-based drugs.

Furthermore, the exploration of novel biological targets remains a priority. As our understanding of disease biology deepens, new molecular targets are continually being identified. Quinoline-based libraries of compounds will undoubtedly be screened against these new targets, potentially leading to the discovery of first-in-class medicines for a variety of diseases. The development of quinoline-based kinase inhibitors, for example, is an area of intense research, with many compounds showing promise in preclinical and clinical studies. researchgate.net

Finally, there is a growing emphasis on developing next-generation therapeutics with improved safety and efficacy profiles. mdpi.comnih.gov For quinoline-based compounds, this includes strategies to enhance their delivery to specific tissues or cells, as well as the development of prodrugs that are activated only at the site of action, thereby minimizing systemic side effects.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 7-Bromo-6-methoxyquinolin-4-ol, and what critical reaction conditions should be optimized?

- Methodological Answer : Multi-step synthesis typically involves halogenation and methoxylation of quinoline precursors. For example, bromination at the 7-position can be achieved using Br₂ in acetic acid under controlled temperature (0–5°C), followed by methoxylation via nucleophilic substitution with NaOMe in dry DMF at 80–100°C. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound. Reaction progress should be monitored by TLC and validated via melting point consistency (e.g., mp 105–109°C for analogous structures) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., deshielded protons near bromine and methoxy groups).

- HRMS : Confirm molecular ion peaks (e.g., expected m/z ~253.00 [M+H]⁺).

- IR Spectroscopy : Identify O–H (broad ~3200 cm⁻¹) and C–Br (600–700 cm⁻¹) stretches.

Cross-reference with analogous compounds (e.g., 6-amino-8-methoxy-4-methylquinolin-2-ol: C₁₁H₁₂N₂O₂, MW 204.23) for spectral consistency .

Q. What are the stability considerations for storing this compound, and how should degradation be mitigated?

- Methodological Answer : Store at –20°C in amber vials under inert atmosphere (argon/nitrogen) to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (e.g., C18 column, MeOH:H₂O mobile phase) to detect impurities. Use desiccants (silica gel) in storage containers to minimize hydrolysis of methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different assays?

- Methodological Answer : Apply triangulation:

- Dose-Response Curves : Compare EC₅₀ values across assays (e.g., anti-mycobacterial vs. anti-HBV) to identify assay-specific sensitivity.

- Structural Analogues : Test derivatives (e.g., 6-chloro-4-aryl-quinolines) to isolate substituent effects .

- Meta-Analysis : Use tools like structural equation modeling (SEM) to assess confounding variables (e.g., solvent polarity, cell line variability) .

Q. What strategies optimize the regioselectivity of bromination in quinoline scaffolds for derivatives like this compound?

- Methodological Answer : Use directing groups (e.g., –OH at C4) to favor bromination at C6. Computational modeling (DFT) predicts electron density distribution, guiding solvent selection (e.g., DCM vs. acetic acid). Experimentally, vary Lewis acid catalysts (e.g., FeBr₃ vs. AlCl₃) and monitor regioselectivity via LC-MS .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in anticancer research?

- Methodological Answer :

- Core Modifications : Synthesize analogues with halogens (Cl, I) at C7 or methoxy at C5/C7.

- Biological Testing : Use apoptosis assays (Annexin V/PI staining) and kinase inhibition profiling (e.g., EGFR, VEGFR).

- Data Analysis : Apply multivariate regression to correlate substituent electronegativity/logP with IC₅₀ values. Reference SAR frameworks from anti-tubercular quinoline studies (e.g., 4-aryl-6-chloro derivatives) .

Q. What analytical approaches differentiate polymorphic forms of this compound, and how do they impact bioavailability?

- Methodological Answer :

- PXRD : Identify distinct diffraction patterns (e.g., 2θ peaks at 15.5° vs. 17.2°).

- DSC : Measure melting endotherms to detect metastable forms.

- Solubility Studies : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) using UV-Vis spectroscopy. Polymorph stability can be ranked via van’t Hoff analysis of thermodynamic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.